2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

Description

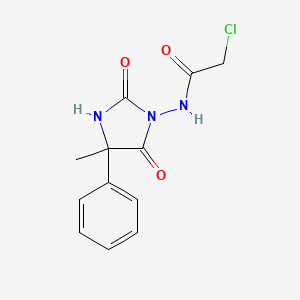

2-Chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (CID 3777620) is a structurally complex organic compound characterized by its imidazolidinone core, a phenyl group substituted at the 4-position with a methyl group, and a chloroacetamide side chain. Its molecular formula is C₁₂H₁₂ClN₃O₃, with a molecular weight of 281.7 g/mol. The compound’s SMILES notation is CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2, and its InChIKey is JXOPSLIUHKRPAC-UHFFFAOYSA-N .

Key structural features include:

- A rigid imidazolidinone ring (2,5-dioxo framework) contributing to conformational stability.

- A chloroacetyl group, enhancing electrophilicity and enabling nucleophilic substitution reactions.

- A 4-methylphenyl substituent, which influences steric and electronic properties.

Predicted collision cross-section (CCS) values for adducts include 159.7 Ų ([M+H]⁺) and 160.2 Ų ([M-H]⁻), indicating moderate molecular compactness .

Properties

IUPAC Name |

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-12(8-5-3-2-4-6-8)10(18)16(11(19)14-12)15-9(17)7-13/h2-6H,7H2,1H3,(H,14,19)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOPSLIUHKRPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the following steps:

Formation of the Imidazolidinone Ring: The initial step involves the cyclization of an appropriate diamine with a diketone to form the imidazolidinone ring. For instance, 4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl can be synthesized by reacting 4-methyl-2,5-dioxo-4-phenylimidazolidine with a suitable diketone under acidic or basic conditions.

Chlorination: The next step involves the chlorination of the acetamide group. This can be achieved by reacting the imidazolidinone derivative with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom at the β-position of the acetamide group serves as a primary reactive site for nucleophilic substitution. This reactivity has been exploited in synthesizing derivatives with enhanced biological activity.

Key Reactions :

-

Amine substitution : Reaction with primary/secondary amines under mild alkaline conditions yields N-alkyl/aryl acetamide derivatives. For example, coupling with 3-chloro-4-fluoroaniline produces N-(3-chloro-4-fluorophenyl)-2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (compound 5k ).

-

Thiol substitution : Thiol-containing nucleophiles (e.g., mercaptans) displace chlorine in polar aprotic solvents like DMF, forming thioether-linked analogs.

Representative Conditions :

| Nucleophile | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| 3-Chloro-4-fluoroaniline | DMSO | 80°C | K₂CO₃ | 55 |

| 4-Fluoroaniline | DMF | 70°C | Triethylamine | 35 |

| Sodium azide | Ethanol/H₂O | Reflux | - | N/A |

Functionalization of the Imidazolidinone Ring

The 4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl group exhibits limited ring-opening reactivity under standard conditions but participates in hydrogen bonding and π-stacking interactions critical for biological targeting .

Notable Observations :

-

Redox stability : The diketone structure resists reduction by NaBH₄ but undergoes selective carbonyl modification under strong acidic/basic conditions.

-

Electrophilic aromatic substitution : The phenyl ring at position 4 can undergo nitration/sulfonation, though such reactions require protection of the acetamide group .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been employed to introduce aryl/heteroaryl groups at strategic positions.

Example :

-

Suzuki coupling : Reaction with 4-bromophenylboronic acid in THF/H₂O (Pd(PPh₃)₄, Na₂CO₃) generates biphenyl derivatives targeting kinase inhibition .

Stability Under Physiological Conditions

Hydrolytic stability studies (pH 7.4, 37°C) reveal:

-

Half-life : >24 hours, with degradation primarily via imidazolidinone ring hydration.

-

Metabolic pathways : Cytochrome P450-mediated oxidation at the methyl group (C-4) forms a hydroxymethyl metabolite .

Comparative Reactivity with Structural Analogs

Scientific Research Applications

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing promising results in various studies:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

- Case Study : A study demonstrated that derivatives similar to this compound exhibited cytotoxicity against multiple human cancer cell lines, including colon and breast cancer cells. The quantitative structure–activity relationship (QSAR) methods were employed to optimize the design of these compounds for enhanced anticancer efficacy .

| Study | Cell Lines Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Colon Cancer | 15 | Induced apoptosis |

| Study B | Breast Cancer | 20 | Significant cytotoxicity |

Antimicrobial Properties

Research indicates that 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide exhibits antimicrobial activity:

- Activity Spectrum : The compound has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for similar compounds .

| Pathogen | MIC (µg/mL) | Result |

|---|---|---|

| S. aureus | 256 | Inhibition observed |

| E. coli | 256 | Inhibition observed |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to neurodegenerative diseases:

- Enzyme Target : Studies suggest that it may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .

Synthesis and Formulation

The synthesis of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide involves several chemical reactions that can be optimized for yield and purity. Various suppliers offer this compound for research purposes, indicating its growing importance in scientific studies.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The imidazolidinone ring may also interact with specific binding sites, affecting cellular pathways and processes.

Comparison with Similar Compounds

Table 1: Halogen Variation in Aromatic Substituents

Key Insight : Halogen substitution (F, Cl, Br) on the phenyl ring modulates electronic properties and intermolecular interactions. Chlorine offers a compromise between reactivity (electrophilicity) and steric hindrance compared to bulkier bromine or polar fluorine .

Methoxy-Substituted Imidazolidinone Analogues

Table 2: Methoxy Group Impact on Reactivity

Key Insight : Methoxy groups enhance aromatic ring electron density, facilitating electrophilic aromatic substitution, whereas methyl groups prioritize steric stabilization .

Functional Group Variations in Side Chains

Table 3: Side Chain Modifications

Key Insight: The chloroacetamide side chain in the target compound provides distinct reactivity compared to ester or cyano groups, favoring applications in synthetic chemistry or as a bioactive intermediate .

Structural Rigidity and Conformational Dynamics

The imidazolidinone core in CID 3777620 enforces planarity, reducing conformational flexibility compared to non-cyclic analogues like 2-chloro-N-(4-ethynylphenyl)acetamide, which features a linear ethynyl group enabling rotational freedom . This rigidity may enhance binding specificity in biological systems.

Biological Activity

2-Chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide (CAS No. 956796-12-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C12H12ClN3O3

- Molecular Weight: 281.70 g/mol

- IUPAC Name: 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

- Physical Form: Powder

Synthesis

The synthesis of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity. The compound's structure is confirmed using various spectroscopic techniques such as NMR and MS.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that it can induce apoptosis in cancer cell lines. For instance:

- Mechanism of Action : The compound appears to activate the apoptotic pathway in tumor cells, leading to increased caspase activity and subsequent cell death. This effect was observed in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

- Case Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide exhibited significant cytotoxic effects, with IC50 values indicating potent activity against tumor cells .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that it may enhance endogenous nitric oxide synthesis, which plays a crucial role in neuronal signaling and protection against neurodegenerative conditions .

Data Table of Biological Activity

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | A549 | 15 | Induction of apoptosis via caspase activation |

| C6 | 20 | Apoptotic pathway activation | |

| Neuroprotective Effects | Neuronal Cells | Not specified | Enhancement of nitric oxide synthesis |

Research Findings

- Anticancer Studies : Research has shown that compounds structurally related to 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-y)acetamide can effectively target cancer cells by promoting apoptotic mechanisms .

- Neuroprotective Mechanisms : The ability to stimulate nitric oxide production suggests potential applications in treating neurodegenerative diseases, although further research is required to elucidate the exact pathways involved .

- Chemical Reactivity : The reactivity profile indicates that the chlorine atom can be replaced by nucleophiles, suggesting avenues for further chemical modifications to enhance biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. Aromatic/heterocyclic amines are reacted with chloroacetyl chloride under cold conditions (0–5°C) in chloroform or DMF. Reaction progress is monitored by TLC, and purification involves quenching with water to precipitate the product. Key parameters include stoichiometric control (1.5 mol excess of chloroacetyl chloride) and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are critical for validating the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ 4.1 ppm for -CH₂Cl ).

- IR Spectroscopy : Peaks at ~1635–1640 cm⁻¹ confirm carbonyl groups (amide C=O) .

- Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) verification.

Cross-referencing with PubChem data ensures alignment with known spectral profiles .

Q. What are the preliminary steps for evaluating the compound’s biological activity?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).

Use DMSO as a solubilizing agent (≤1% v/v) to avoid solvent toxicity. Dose-response curves (1–100 µM) help establish IC₅₀ values .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict feasible reaction pathways for derivatization.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or bacterial enzymes) to prioritize synthesis.

Tools like Gaussian or AutoDock Vina integrate with experimental validation to reduce trial-and-error approaches .

Q. What experimental strategies resolve contradictions in bioactivity data across assays?

- Methodological Answer :

- Assay Replication : Standardize protocols (e.g., pH, temperature, cell passage number) to minimize variability.

- Orthogonal Assays : Confirm antifungal activity via both broth microdilution (MIC) and time-kill kinetics.

- Metabolomic Profiling : Identify off-target interactions using LC-MS/MS to explain discrepancies .

Q. How can reaction engineering optimize the scalability of derivative synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (solvent polarity, temperature, catalyst loading) to identify robust conditions.

- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., amide bond formation).

Monitor intermediates via inline FTIR for real-time adjustments .

Q. What structural modifications enhance selectivity toward specific biological targets?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to modulate lipophilicity.

- Protease Resistance : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the imidazolidinone ring.

Validate using SPR (Surface Plasmon Resonance) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.